4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline
Description
Properties
IUPAC Name |
4-[(1-methylpiperidin-3-yl)methoxy]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(9-18)10-19-15-13-6-2-3-7-14(13)16-11-17-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFTWMTVKHNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with 1-methylpiperidin-3-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, have been extensively studied for their anticancer properties. They are known to act as inhibitors of tyrosine kinase receptors, which are often overexpressed in various cancers such as breast, ovarian, and prostate cancer. The inhibition of these receptors can lead to reduced tumor growth and proliferation.
- Case Study : A study demonstrated that quinazoline derivatives showed significant inhibition of cancer cell lines, with some compounds exhibiting GI50 values as low as 0.32 μM against A549 lung cancer cells .
Antiviral Properties
Research indicates that quinazoline derivatives possess antiviral activity against several viruses, including HIV and influenza. The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes.
- Case Study : A series of novel quinazoline derivatives were synthesized and evaluated for their effectiveness against HIV-1, showing promising results in inhibiting viral replication .
Anti-inflammatory Effects
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline has also been reported to exhibit anti-inflammatory properties. This makes it a candidate for treating conditions characterized by inflammation.
- Case Study : In a pharmacological study, certain quinazoline derivatives demonstrated significant anti-inflammatory activity comparable to standard drugs like indomethacin .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy in inhibiting bacterial growth positions it as a candidate for developing new antibiotics.
- Case Study : Quinazoline derivatives exhibited antimicrobial activity against pathogenic bacteria, with some compounds showing lower effective concentrations than existing antibiotics .
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Case Study : Certain derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in conditions like Alzheimer's disease .
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of quinazoline derivatives through the inhibition of enzymes involved in carbohydrate metabolism.
- Case Study : Compounds were found to inhibit alpha-amylase and alpha-glucosidase activities significantly, suggesting their utility in managing diabetes .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline can be achieved through various methods, including multi-step synthetic routes that allow for the modification of its structure to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves several chemical reactions to construct the quinazoline core followed by functionalization with piperidine moieties. |
| Hybridization | Combining quinazoline with other pharmacophores to create hybrid molecules with improved efficacy against specific targets. |
Mechanism of Action
The mechanism of action of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- *Estimated based on structural similarity to the 4-yl analog .
- †Predicted values due to increased aromaticity and nitrogen content .
The 4-yl analog (CAS 264208-72-2) demonstrates higher molecular weight and lipophilicity compared to the hypothetical 3-yl isomer, primarily due to the chloro and methoxy groups. The DNMT3A inhibitor from , with extended aromatic and polar groups, exhibits significantly higher LogP and PSA, suggesting enhanced target binding but reduced solubility .
Biological Activity
4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a quinazoline backbone with a methoxy group substituted by a 1-methylpiperidine moiety. This structural configuration is critical for its biological interactions.
Biological Activity Overview
Research has indicated that quinazoline derivatives, including 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline, exhibit various biological activities:
- Anticancer Activity : Quinazolines have been extensively studied for their ability to inhibit tumor growth and proliferation.
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and other diseases.
- Antimicrobial Properties : Some studies suggest that these compounds may also possess antimicrobial activity.
Anticancer Activity
Numerous studies have demonstrated the efficacy of 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline against various cancer cell lines.
In Vitro Studies
In vitro evaluations have shown that this compound can inhibit the growth of several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
The mechanism by which 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline exerts its anticancer effects primarily involves the inhibition of specific molecular pathways associated with tumor growth. It has been noted to target:
- Epidermal Growth Factor Receptor (EGFR) : Compounds in this class can inhibit EGFR, which is crucial for cell proliferation and survival in various cancers.
Enzyme Inhibition
Quinazoline derivatives, including this compound, have shown promise as enzyme inhibitors:
Key Enzymes Targeted
- Carbonic Anhydrase : Compounds have been reported with IC50 values indicating potent inhibition against this enzyme, which plays a role in tumor metabolism.
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibitors targeting VEGFR are essential in anti-angiogenic therapies.
Table 2 provides a comparison of enzyme inhibition potency:
Other Therapeutic Potentials
Beyond anticancer activity, research indicates that 4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline may possess:
- Anti-inflammatory properties , making it a candidate for treating inflammatory diseases.
- Antimicrobial activity , suggesting potential applications in infectious disease management.
Case Studies
Recent case studies have highlighted the clinical relevance of quinazoline derivatives:
- A study demonstrated significant tumor reduction in xenograft models when treated with similar quinazoline compounds at dosages of 100 mg/kg/day, indicating robust anticancer properties .
- Another study focused on the modification of molecular structures to enhance solubility and bioavailability, leading to improved therapeutic outcomes compared to traditional treatments .
Q & A
Q. Basic Quality Control
- HPLC-MS : Quantifies purity (>95%) and detects impurities like dehalogenated byproducts .
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for quinazoline-aniline derivatives .
What in vivo models have been used to assess the compound's efficacy, and what pharmacokinetic parameters are prioritized?
Q. Advanced Preclinical Evaluation
- Xenograft Models : Nude mice with EGFR-mutant tumors (e.g., H1975) assess tumor volume reduction (50–60% inhibition reported) .
- Pharmacokinetics : Focus on oral bioavailability (F >40%), half-life (t1/2 >6 hr), and brain penetration (logBB >0.3) for CNS targets .
- Metabolite Profiling : LC-MS identifies major metabolites (e.g., N-demethylated derivatives) to optimize metabolic stability .
How do halogen substitutions at specific quinazoline positions modulate cytotoxic activity against resistant cancer lines?
Q. Advanced Mechanistic Insights
- Position 3 : Bromo or chloro substitutions enhance irreversible binding to EGFR T790M mutants (IC50: <50 nM) via covalent adduct formation .
- Position 7 : Fluorine at C-7 improves membrane permeability (logP: 2.8 vs. 2.2 for non-halogenated analogs) but may reduce solubility .
- Resistance Mitigation : Chloro-substituted derivatives show 10-fold lower IC50 in paclitaxel-resistant cell lines compared to methoxy analogs .
What computational strategies are used to resolve discrepancies between predicted and observed binding affinities?
Q. Advanced Modeling Techniques
- Molecular Dynamics (MD) Simulations : 100-ns trajectories identify flexible regions (e.g., piperidine methoxy side chains) that alter binding poses .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of substituents (e.g., -OCH3 vs. -OCH2CH2CH3) with <1 kcal/mol error margins .
- Machine Learning : QSAR models trained on 200+ quinazoline derivatives predict activity cliffs and guide synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
